

Technical Guide: Guanosine-1'-13C Monohydrate (CAS Number 478511-32-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *guanosine-1'-13C monohydrate*

Cat. No.: *B3328530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-1'-13C monohydrate is a stable isotope-labeled form of guanosine, a fundamental purine nucleoside. This isotopologue contains a carbon-13 (¹³C) atom at the 1' position of the ribose sugar moiety. The incorporation of this heavy isotope makes it a powerful tool for tracing the metabolic fate of guanosine in various biological systems without the concerns associated with radioactive isotopes. Its primary application lies in metabolic research, particularly in studies involving nucleic acid biosynthesis, salvage pathways, and signal transduction. The precise mass difference introduced by the ¹³C label allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the technical details, experimental applications, and relevant biological pathways associated with **guanosine-1'-13C monohydrate**.

Physicochemical Properties and Data

Quantitative data for **guanosine-1'-13C monohydrate** is crucial for experimental design and data interpretation. While a specific certificate of analysis for this particular lot is not publicly available, the following tables summarize typical specifications and physicochemical properties based on supplier information and data for unlabeled guanosine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Chemical and Physical Data

Property	Value
Chemical Name	Guanosine-1'-13C monohydrate
CAS Number	478511-32-9
Molecular Formula	C ₉ ¹³ CH ₁₅ N ₅ O ₆
Molecular Weight	302.25 g/mol [2][4]
Appearance	White to off-white solid
Solubility	Very slightly soluble in cold water. Insoluble in methanol, diethyl ether.[6]
Storage	Store at 2-8°C

Table 2: Typical Analytical Specifications

Parameter	Specification	Method
Purity	≥98%	HPLC
Isotopic Enrichment	≥99 atom % ¹³ C	Mass Spectrometry
Chemical Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry

Synthesis and Isotopic Labeling

The synthesis of **guanosine-1'-13C monohydrate** involves the incorporation of a ¹³C label at the 1' position of the ribose sugar. While a specific synthesis protocol for this exact molecule is not readily available in the provided search results, the general approach involves the synthesis of D-ribose labeled with ¹³C at the C1 position, followed by its condensation with a protected guanine base.

Chemi-enzymatic methods are often employed for the synthesis of ¹³C-labeled D-ribose.[7][8] These methods provide high yields and specific labeling. One possible synthetic route starts from D-glucose-1-¹³C, which can be chemically converted to D-ribose-1-¹³C.[9] The labeled ribose is then activated, typically as a ribofuranosyl acetate or halide, and coupled with a

protected guanine derivative. Subsequent deprotection steps yield the final product, guanosine-^{1-13C}, which is then isolated as a monohydrate.

Experimental Applications and Protocols

Guanosine-1'-13C monohydrate is a valuable tracer for a variety of experimental applications, primarily centered around metabolic flux analysis and the elucidation of biochemical pathways.

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways in which guanosine is involved, such as the purine salvage pathway.

General Protocol:

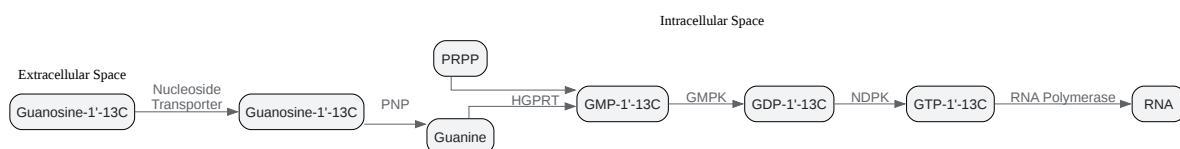
- Cell Culture and Labeling:
 - Culture cells of interest to a desired density.
 - Replace the standard culture medium with a medium containing **guanosine-1'-13C monohydrate** at a known concentration.
 - Incubate the cells for a time course sufficient to achieve isotopic steady-state or to monitor dynamic labeling.
- Metabolite Extraction:
 - Quench metabolic activity rapidly, typically using cold methanol or other quenching solutions.
 - Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
- Sample Analysis by Mass Spectrometry (MS):
 - Analyze the extracted metabolites using LC-MS or GC-MS.

- Monitor the mass isotopologue distribution (MID) of guanosine and its downstream metabolites (e.g., guanosine monophosphate (GMP), guanosine diphosphate (GDP), guanosine triphosphate (GTP)). The ^{13}C label will result in a mass shift of +1 Da for singly labeled species.
- Data Analysis and Flux Calculation:
 - Correct the raw MS data for the natural abundance of ^{13}C .
 - Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the intracellular fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize guanosine-containing molecules and to study their dynamics and interactions. The ^{13}C label provides a specific probe for NMR studies.

General Protocol for Structural Elucidation:

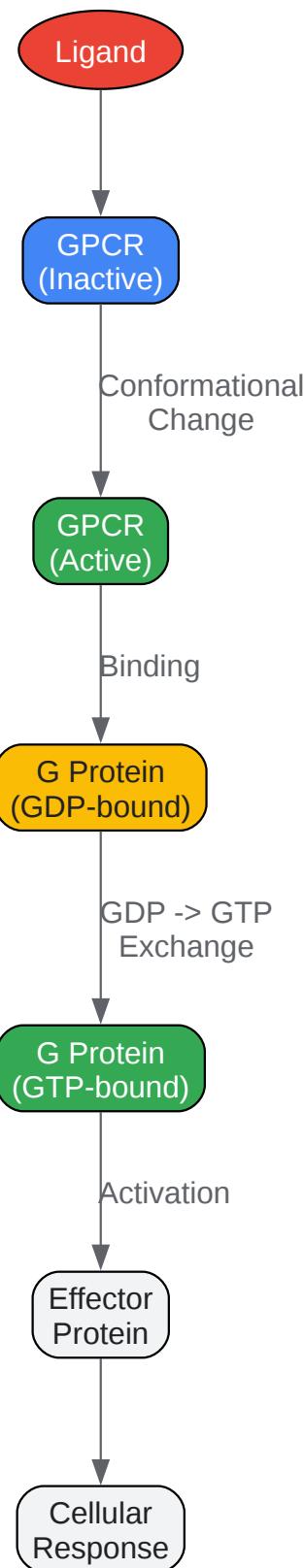

- Sample Preparation:
 - Dissolve a sufficient amount of **guanosine-1'-13C monohydrate** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- NMR Data Acquisition:
 - Acquire a one-dimensional (1D) ^{13}C NMR spectrum. The signal from the ^{13}C -labeled 1'-carbon will be significantly enhanced.
 - Acquire two-dimensional (2D) heteronuclear correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to correlate the ^{13}C nucleus with attached and nearby protons.
- Spectral Analysis:
 - The enhanced signal from the 1'- ^{13}C and its correlations in 2D spectra will aid in the unambiguous assignment of NMR signals and the structural elucidation of guanosine and its derivatives.[\[10\]](#)

Biological Pathways and Visualization

Guanosine and its phosphorylated derivatives (GMP, GDP, GTP) are central to numerous biological processes. **Guanosine-1'-13C monohydrate** can be used to trace the flow of the ribose moiety through these pathways.

Guanosine Salvage Pathway

The purine salvage pathway recycles nucleobases and nucleosides from the degradation of nucleic acids. This is particularly important in tissues with high energy demands and limited de novo synthesis capabilities.



[Click to download full resolution via product page](#)

Caption: Guanosine Salvage Pathway Workflow.

G Protein-Coupled Receptor (GPCR) Signaling

Guanosine nucleotides, particularly GTP, are essential for signal transduction through G protein-coupled receptors (GPCRs). While **guanosine-1'-13C monohydrate** is not a direct participant in the signaling event itself, its metabolic conversion to GTP makes it a useful tracer for studying the dynamics of the guanine nucleotide pool that fuels GPCR signaling.

[Click to download full resolution via product page](#)

Caption: Simplified G Protein-Coupled Receptor Signaling Cascade.

Conclusion

Guanosine-1'-13C monohydrate is a versatile and powerful tool for researchers in the fields of metabolism, cell biology, and drug development. Its ability to act as a tracer in metabolic flux analysis and its utility in NMR-based structural studies provide a means to gain deep insights into the complex roles of guanosine in cellular physiology and pathology. The experimental protocols and pathway diagrams presented in this guide offer a foundation for the design and interpretation of studies utilizing this valuable isotopic tracer. As with any experimental system, optimization of the described protocols for the specific cell type or biological system under investigation is recommended for achieving the most accurate and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 478511-32-9|Guanosine-1'-13C Hydrate|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. [1'-13C]GUANOSINE MONOHYDRATE , 标准品 , CAS号 : 478511-32-9 | CAS:478511-32-9 | 瑞达恒辉 [henghuimall.com]
- 4. scbt.com [scbt.com]
- 5. [1'-13C]GUANOSINE MONOHYDRATE CAS#: 478511-32-9 [m.chemicalbook.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. tandfonline.com [tandfonline.com]
- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-RIBOSE-1-13C synthesis - chemicalbook [chemicalbook.com]
- 10. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Guanosine-1'-13C Monohydrate (CAS Number 478511-32-9)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3328530#guanosine-1-13c-monohydrate-cas-number-478511-32-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com